2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one

Vue d'ensemble

Description

Le sucre inverti, également connu sous le nom de sucre inversé ou sirop de sucre inverti, est un mélange de deux sucres simples : le glucose et le fructose. Il est produit par hydrolyse du saccharose, un disaccharide, en ses monosaccharides constitutifs. Le sucre inverti est plus sucré que le saccharose et est couramment utilisé dans l’industrie alimentaire pour améliorer la texture, retenir l’humidité et empêcher la cristallisation .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le sucre inverti est généralement préparé par hydrolyse du saccharose à l’aide de méthodes acides ou enzymatiques. La méthode d’hydrolyse acide implique le chauffage d’une solution de saccharose avec un acide tel que l’acide citrique ou la crème de tartre. Ce processus brise la liaison glycosidique entre le glucose et le fructose . La méthode enzymatique utilise l’enzyme invertase pour catalyser l’hydrolyse du saccharose en glucose et en fructose. Cette méthode est plus efficace et plus respectueuse de l’environnement que l’hydrolyse acide .

Méthodes de production industrielle : En milieu industriel, le sucre inverti est produit à l’aide de procédés d’hydrolyse à grande échelle. La méthode enzymatique est privilégiée en raison de son rendement de conversion plus élevé et de sa consommation d’énergie plus faible. Des enzymes invertase immobilisées sont souvent utilisées pour améliorer la stabilité et la réutilisabilité de l’enzyme, ce qui rend le processus plus rentable .

Analyse Des Réactions Chimiques

Types de réactions : Le sucre inverti subit plusieurs réactions chimiques, notamment :

Oxydation : Le sucre inverti peut être oxydé pour produire divers acides organiques.

Réduction : Il peut être réduit pour former des alcools de sucre tels que le sorbitol et le mannitol.

Réaction de Maillard : Le sucre inverti réagit avec les acides aminés pour produire des produits de réaction de Maillard qui contribuent au brunissement et au développement de la saveur des aliments.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Réaction de Maillard : Cette réaction se produit généralement sous l’effet de la chaleur et à basse humidité.

Principaux produits :

Oxydation : Des acides organiques tels que l’acide gluconique.

Réduction : Des alcools de sucre comme le sorbitol.

Réaction de Maillard : Des composés aromatiques complexes et des pigments bruns.

Applications De Recherche Scientifique

Le sucre inverti a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme agent réducteur et dans la synthèse de divers composés organiques.

Biologie : Sert de source de carbone dans les milieux de culture microbienne.

Médecine : Utilisé dans les solutions intraveineuses pour la nutrition parentérale.

Industrie : Largement utilisé dans l’industrie alimentaire et des boissons pour améliorer la texture, la saveur et la durée de conservation des produits .

Mécanisme D'action

Le sucre inverti exerce ses effets principalement par le biais de ses monosaccharides constitutifs, le glucose et le fructose. Ces sucres sont facilement absorbés dans l’intestin et métabolisés par l’organisme. Le glucose est absorbé par le transporteur GLUT2, tandis que le fructose est absorbé par le transporteur GLUT5. Une fois absorbés, le glucose et le fructose entrent dans la glycolyse et d’autres voies métaboliques pour fournir de l’énergie .

Comparaison Avec Des Composés Similaires

Le sucre inverti est souvent comparé à d’autres édulcorants tels que le sirop de maïs à haute teneur en fructose et le sirop simple :

Sirop de maïs à haute teneur en fructose : Contient un rapport plus élevé de fructose à glucose que le sucre inverti, ce qui le rend plus sucré. Il est produit par transformation enzymatique de l’amidon de maïs.

Sirop simple : Un mélange de saccharose et d’eau, généralement dans un rapport de 1 : 1.

Composés similaires :

- Sirop de maïs à haute teneur en fructose

- Sirop simple

- Miel : Contient naturellement un mélange de glucose et de fructose, semblable au sucre inverti .

Les propriétés uniques du sucre inverti, telles que sa plus grande douceur et sa capacité à empêcher la cristallisation, en font un ingrédient précieux dans diverses applications.

Activité Biologique

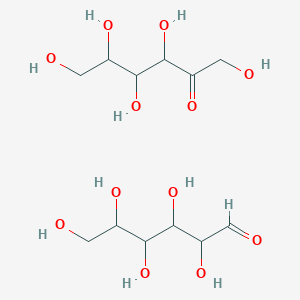

The compounds 2,3,4,5,6-pentahydroxyhexanal (commonly known as D-glucose ) and 1,3,4,5,6-pentahydroxyhexan-2-one are significant in biochemistry due to their roles as fundamental carbohydrates. This article explores their biological activities, mechanisms of action, and implications in various fields such as medicine and nutrition.

Chemical Structure and Properties

Both compounds share the molecular formula and are classified as monosaccharides. Their structural differences lead to distinct biological functions.

| Property | 2,3,4,5,6-Pentahydroxyhexanal (D-glucose) | 1,3,4,5,6-Pentahydroxyhexan-2-one |

|---|---|---|

| Molecular Weight | 180.16 g/mol | 180.16 g/mol |

| IUPAC Name | (3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | (2R,3S,4S,5S)-1-hydroxy-2-oxohexane |

| CAS Number | 4205-23-6 | Not specified |

| Solubility | Highly soluble in water | Highly soluble in water |

Energy Metabolism

D-glucose is a primary energy source for cells. It undergoes glycolysis to produce ATP through various pathways:

- Glycolysis : Conversion of glucose to pyruvate.

- Citric Acid Cycle : Further oxidation of pyruvate.

- Oxidative Phosphorylation : Production of ATP via the electron transport chain.

The metabolic pathways are regulated by key enzymes such as hexokinase and phosphofructokinase .

Role in Health and Disease

Glucose plays a crucial role in maintaining homeostasis. Abnormal glucose levels can lead to conditions such as diabetes mellitus. Chronic high glucose levels can result in glycation of proteins which is implicated in complications like neuropathy and nephropathy .

Research Findings

Recent studies have highlighted the potential therapeutic applications of D-glucose:

- Intravenous Solutions : D-glucose is commonly used in clinical settings for rapid energy replenishment.

- Antioxidant Properties : Some research suggests that glucose may have antioxidant effects that could mitigate oxidative stress in cells.

Case Study 1: Glucose Administration in Clinical Settings

A study investigated the effects of D-glucose infusion on patients undergoing surgery. It was found that patients receiving glucose solutions exhibited improved recovery times compared to those receiving saline solutions alone. The study emphasized glucose's role in enhancing metabolic recovery post-surgery.

Case Study 2: Diabetes Management

In a clinical trial involving diabetic patients, the administration of controlled glucose levels was shown to improve glycemic control without significant adverse effects. This highlights the importance of glucose monitoring and management in diabetic care .

The biological activity of these compounds primarily revolves around their ability to participate in metabolic processes:

Propriétés

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVXUVWGSCCGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>105ºC | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Completely soluble | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

1.00211 (WT %= 1; VACUUM) | |

| Record name | INVERT SUGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

8013-17-0 | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sugar, invert | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sugar, invert | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INVERT SUGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | Invert sugar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: Can invertose be safely mixed with other intravenous solutions for clinical use?

A1: Yes, research suggests that invertose exhibits compatibility with several intravenous solutions. Studies have confirmed the stability of various drugs, including Cefoperazone Sodium/Tazobactam Sodium [], Ozagrel Sodium [], and Sulfotanshinone Sodium [], when mixed with invertose injection. These mixtures remained stable for at least 6 hours, maintaining their appearance, pH, and drug content.

Q2: Does the addition of Heparin influence the tissue response to invertose infusion?

A2: Phlebographic studies in children revealed that while invertose infusion could induce tissue damage, manifested as changes in vessel walls, edema, and venous circulation disturbances, the inclusion of Heparin significantly reduced these adverse effects [].

Q3: Are there any safety concerns regarding the use of invertose in intravenous nutrition?

A5: While generally considered safe for intravenous nutrition, some studies suggest that compared to saline, invertose, along with other solutions like glucose and Vamine, can cause damage to the microcirculation, potentially increasing the risk of thrombophlebitis [].

Q4: Is there a risk of Volkmann's contracture associated with extravascular infusion of hypertonic invertose?

A6: While not explicitly discussed in the provided research, one paper mentions Volkmann's contracture in the context of extravascular infusion of hypertonic invertose []. This suggests potential risks associated with the extravascular administration of hypertonic invertose solutions.

Q5: Are there alternative carbohydrate solutions for intravenous nutrition, and how do they compare to invertose?

A7: Yes, solutions containing glucose, fructose, and xylitol have been investigated as alternatives to invertose in intravenous nutrition []. These studies often focus on comparing the metabolic impact of these solutions, particularly their effect on blood glucose and insulin levels.

Q6: What analytical techniques are commonly employed in invertose research?

A8: High-performance liquid chromatography (HPLC) is frequently used to determine the stability of drug solutions containing invertose [, , ]. This method enables researchers to quantify drug content in the presence of invertose and assess any potential degradation over time.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.